5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride
Description
Properties
Molecular Formula |
C6H5Cl3FN |
|---|---|
Molecular Weight |
216.5 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2FN.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H |
InChI Key |
FOAALZSGUFZVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Chloro-2-(chloromethyl)-3-fluoropyridine Hydrochloride
General Synthetic Strategy
The synthesis of 5-chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride typically follows a multi-step process involving:
- Chlorination at the 5-position of 3-fluoropyridine,
- Chloromethylation at the 2-position,
- Formation of the hydrochloride salt for improved physicochemical properties.
These steps are carefully controlled to optimize yield and purity while minimizing byproducts.
Detailed Preparation Steps
Chlorination of 3-Fluoropyridine
- Reagents and Conditions: Chlorine gas is reacted with 3-fluoropyridine at low temperatures (0–5°C) to selectively introduce a chlorine atom at the 5-position of the pyridine ring.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor the reaction progress and control stoichiometry.
- Optimization: Controlling temperature and chlorine equivalents minimizes formation of dihalogenated impurities.
Chloromethylation at the 2-Position
- Method: Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Outcome: Introduction of the chloromethyl group at the 2-position of the pyridine ring.
- Notes: Reaction conditions are optimized to prevent overalkylation and side reactions.
Hydrochloride Salt Formation
- Procedure: The free base of 5-chloro-2-(chloromethyl)-3-fluoropyridine is treated with hydrogen chloride gas or hydrochloric acid in anhydrous ethanol.
- Result: Formation of the hydrochloride salt, which enhances aqueous solubility (~50 mg/mL in phosphate-buffered saline at pH 7.4) and stability.
- Storage: The salt is stored at –20°C under inert atmosphere to prevent moisture absorption and oxidative degradation.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Chlorine gas, 3-fluoropyridine | 0–5°C | Controlled | High | Monitored by HPLC; minimizes byproducts |
| Chloromethylation | Chloromethyl methyl ether, AlCl₃ catalyst | Ambient to reflux | Several hours | Moderate | Friedel-Crafts alkylation; careful control needed |
| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ambient | 1–2 hours | Quantitative | Enhances solubility and stability |
Analytical Characterization and Purity Validation
- Nuclear Magnetic Resonance Spectroscopy (NMR): Proton and carbon NMR confirm the substitution pattern, with characteristic signals such as δ ~8.5 ppm for pyridine proton adjacent to fluorine and δ ~4.5 ppm for chloromethyl methylene protons.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 209.99 corresponding to the protonated molecular ion of C₆H₄Cl₂FN.
- X-ray Crystallography: Provides structural confirmation including dihedral angles between substituents and the pyridine ring.
- HPLC-UV: Used for purity assessment, typically achieving >98% purity with C18 reverse-phase columns and acetonitrile/water mobile phases.
Optimization and Industrial Considerations
- Reaction Optimization: Adjusting chlorine equivalents, reaction temperature, and catalyst loading improves selectivity and yield.
- Scale-Up: The methods are amenable to industrial scale, with reaction times and conditions optimized to balance throughput and product quality.
- Stability: The hydrochloride salt form shows stability at mildly acidic conditions (pH 4–6) with half-lives exceeding 24 hours but degrades under alkaline conditions via dechlorination.
Related Synthetic Routes and Comparative Methods
While direct literature on 5-chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride is limited, related pyridine halogenation and fluorination methods provide insight:
- A patented method for 5-chloro-2,3-difluoropyridine uses chlorination, diazotization, Sandmeyer reactions, and fluorination with cesium fluoride and potassium fluoride in sulfolane/dimethyl sulfoxide solvents at elevated temperatures (145–190°C), achieving yields >90% and purity >99.8%. This highlights the feasibility of multi-step halogenation and fluorination on pyridine rings for high-purity products.
- Chlorination of 2-chloro-5-(trichloromethyl)pyridine under controlled conditions (150–160°C for 6 hours) yields intermediates useful for further functionalization, indicating that temperature and catalyst choice are critical for selective halogenations.
Chemical Reactions Analysis
5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Reactivity : The chloromethyl group in the target compound confers higher reactivity compared to amine or cyclopropyl-substituted analogs, enabling cross-coupling or alkylation reactions .
- Substituent Position: Fluorine at position 3 (vs.
- Commercial Viability : Discontinued analogs like the cyclopropylamine derivative (CAS 1073372-09-4) highlight the target compound’s comparative availability for industrial use .
Comparison with Pyrimidine-Based Analogues
This structural difference impacts:
Q & A
Q. What are the key synthetic routes for preparing 5-chloro-2-(chloromethyl)-3-fluoropyridine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and functionalization of pyridine derivatives. A common method includes:
- Chlorination : Reacting 3-fluoropyridine with chlorine gas under controlled temperature (0–5°C) to introduce the chloro group at the 5-position .
- Chloromethylation : Introducing the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst (e.g., AlCl₃) .
- Salt formation : Treating the free base with HCl in anhydrous ethanol to form the hydrochloride salt . Optimization involves monitoring reaction progress via HPLC and adjusting stoichiometry to minimize byproducts like dihalogenated species .
Q. What analytical techniques are recommended for characterizing this compound and validating purity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.5 ppm for pyridine H-6; δ ~4.5 ppm for CH₂Cl) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 209.99 for C₆H₄Cl₂FN) .
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between pyridine and substituents) .
- HPLC-UV : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies indicate:
- pH-dependent degradation : Stable at pH 4–6 (t₁/₂ > 24 hrs) but hydrolyzes rapidly in alkaline conditions (pH > 8) via dechlorination .
- Storage recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent moisture absorption and oxidative decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during chloromethylation be addressed to avoid positional isomers?
Competing substitution at the 4-position can occur due to electron-donating fluorine at the 3-position. Mitigation strategies include:
- Directed metallation : Using LDA (lithium diisopropylamide) at –78°C to deprotonate the 2-position selectively before introducing CH₂Cl .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for substitution pathways, guiding solvent choice (e.g., THF vs. DMF) .
- In situ monitoring : Raman spectroscopy tracks intermediate formation to halt reactions at <10% byproduct yield .
Q. What structure-activity relationships (SAR) justify its use as a pharmacophore in kinase inhibitors?
The compound’s halogenated pyridine core serves as a hinge-binding motif in kinase targets (e.g., EGFR, JAK2). Key SAR insights:
- Fluorine at 3-position : Enhances metabolic stability by resisting CYP450 oxidation .
- Chloromethyl group at 2-position : Allows covalent bonding to cysteine residues (e.g., EGFR Cys797), improving target residence time .
- Comparative studies : Analogs lacking the chloromethyl group show 10-fold lower IC₅₀ values in enzyme inhibition assays .
Q. How do solvent polarity and temperature affect its reactivity in nucleophilic aromatic substitution (SNAr)?
SNAr reactions (e.g., with amines or thiols) are influenced by:
- Solvent effects : Polar aprotic solvents (DMSO, DMF) accelerate reactions (k = 0.15 min⁻¹ at 60°C) by stabilizing transition states .
- Temperature : Elevated temperatures (>80°C) promote side reactions (e.g., ring-opening); optimal range is 50–60°C .
- Leaving group ability : Fluorine at 3-position acts as a poor leaving group, requiring strong nucleophiles (e.g., piperazine) and catalytic KI .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM for EGFR inhibition) may arise from:
- Assay conditions : Validate buffer composition (e.g., ATP concentration in kinase assays) and cell line specificity (e.g., HEK293 vs. A549) .
- Metabolite interference : Use LC-MS to confirm compound integrity during prolonged incubations (>6 hrs) .
- Batch variability : Characterize synthetic batches via HPLC-chiral analysis to exclude enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
